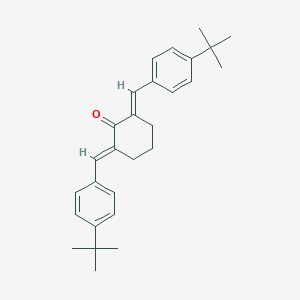![molecular formula C23H19F3N4O2S B460700 2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide CAS No. 664999-17-1](/img/structure/B460700.png)
2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H19F3N4O2S and its molecular weight is 472.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multicomponent Synthesis and Structural Analysis
The compound 2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide represents a class of chemicals that can be synthesized through multicomponent reactions, involving the condensation of various aldehydes with cyanoethanethioamide and alkyl halides. The structural properties of similar compounds have been determined through X-ray analysis, highlighting their potential for further chemical modifications and applications in various fields of chemistry and materials science (Dyachenko et al., 2015).
Heterocyclic Compound Synthesis and Biological Activity
Compounds with structures similar to the one have been used as starting points for the synthesis of a variety of heterocycles, which incorporate different functional moieties like sulfamoyl groups. These heterocycles have been evaluated for their antibacterial and antifungal activities, demonstrating promising results in vitro. This suggests potential applications in developing new antimicrobial agents (Darwish et al., 2014).
Antitumor and Antifungal Derivatives
Further chemical modifications of compounds structurally related to 2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide have led to the development of novel 4(3H)-quinazolinone derivatives. These derivatives, possessing biologically active moieties like thiazole and chromene, have been screened for antitumor and antifungal activities, showing high to moderate efficacy against specific cell lines and fungal species, indicating their potential in pharmaceutical research and development (El-bayouki et al., 2011).
Antimicrobial Thiazolidin-4-One Derivatives
The synthesis of thiazolidin-4-one derivatives related to the compound has been explored for their antimicrobial properties. These compounds have shown significant in vitro antibacterial and antifungal activities, which could be harnessed for the development of new antimicrobial drugs (Baviskar et al., 2013).
Anticancer Evaluation of Oxazole Derivatives
Recent research has also focused on the synthesis and characterization of oxazole derivatives related to the compound of interest, evaluating their anticancer activities against various cancer cell lines. Certain derivatives have demonstrated specific cytostatic and antiproliferative effects, offering insights into the development of new anticancer agents (Zyabrev et al., 2022).
properties
IUPAC Name |
2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2S/c1-13-11-32-22(28-13)30-19(31)12-33-21-17(10-27)20(23(24,25)26)16-9-15(7-8-18(16)29-21)14-5-3-2-4-6-14/h2-6,11,15H,7-9,12H2,1H3,(H,28,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJARYPXHMIRDIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)NC(=O)CSC2=NC3=C(CC(CC3)C4=CC=CC=C4)C(=C2C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-cyano-6-phenyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methyl-1,3-oxazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B460619.png)

![2-[3-(6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-1H-isochromen-8-yl)phenoxy]acetamide](/img/structure/B460621.png)
![5-Ethyl-4,6-dimethyl-2-[(2-phenoxyethyl)sulfanyl]nicotinonitrile](/img/structure/B460622.png)
![3-amino-N-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460624.png)
![6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-2,6,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile](/img/structure/B460625.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460626.png)
![2-[3-(6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-1H-isothiochromen-8-yl)phenoxy]acetamide](/img/structure/B460627.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460629.png)
![3-amino-N-benzyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460630.png)
![3-amino-N-(2-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460631.png)
![[({[3-Cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460634.png)
![2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid](/img/structure/B460635.png)
![[({[3-Cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460637.png)